molecular formula C11H20Cl2N4 B1469545 N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 1361116-10-0

N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B1469545
CAS No.: 1361116-10-0
M. Wt: 279.21 g/mol
InChI Key: AGPYEGQNUWGGNH-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research, provided for research use only. This molecule features a pyrazine ring, a privileged structure in drug discovery, linked to a piperidine moiety. This combination is commonly found in scaffolds designed to modulate enzyme targets, particularly hydrolytic enzymes . While specific target data for this compound is not available in the search results, its core structure is highly relevant for investigating targets like N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). Inhibitors of NAAA are a promising approach for managing inflammatory responses, as they preserve endogenous palmitoylethanolamide (PEA), thereby potentiating its anti-inflammatory and analgesic effects at the site of inflammation . Researchers can utilize this compound as a starting point for Structure-Activity Relationship (SAR) studies, exploring modifications to the heteroaromatic and piperidine regions to optimize potency and physicochemical properties . The dihydrochloride salt form offers enhanced solubility in aqueous systems, facilitating in vitro biological testing. Intended Use and Handling: This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle the compound with appropriate personal protective equipment and adhere to all safety protocols applicable to chemical substances.

Properties

IUPAC Name

N,N-dimethyl-3-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-10(13-7-8-14-11)9-3-5-12-6-4-9;;/h7-9,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYEGQNUWGGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Pyrazine Core Formation

A common starting point involves cyclization reactions of dibromo- or diiodo-benzil derivatives with amino acid derivatives under basic conditions to form hydroxypyrazine intermediates. For example, 4,4′-dibromo- or diiodo-benzil reacts with glycine amide in the presence of sodium hydroxide to yield 2-hydroxypyrazine intermediates.

Amination and N,N-Dimethylation

To install the 2-amino substituent on the pyrazine ring, mono-substitution of 1,6-dibromo-pyrazine with (N-Boc-piperidin-4-yl)methylamine is performed, followed by iodination and subsequent transformations. N,N-dimethylation is typically achieved by methylation reagents such as dimethyl sulfate, which offers cost and safety advantages over methyl iodide.

Salt Formation

The free base of N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, improving the compound’s stability and solubility for further applications.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Cyclization 4,4′-Dibromo-benzil + glycine amide, NaOH 2-Hydroxypyrazine intermediate
2 Mitsunobu Alkylation Boc-protected 4-piperidinemethanol, Mitsunobu reagents Boc-protected piperidin-4-yl pyrazine
3 Boc Deprotection Acidic conditions (e.g., TFA) Piperidin-4-yl substituted pyrazine
4 Nucleophilic Aromatic Substitution (N-Boc-piperidin-4-yl)methylamine, 6-chloropyrazine Amino-substituted pyrazine intermediate
5 N,N-Dimethylation Dimethyl sulfate or methyl iodide N,N-Dimethylated amine
6 Salt Formation HCl treatment Dihydrochloride salt of target compound

Research Findings and Optimization Notes

  • Use of Boc protection is critical for selective functionalization of piperidine nitrogen and to prevent side reactions.
  • Mitsunobu reaction provides efficient alkylation of hydroxyl groups with high stereochemical control.
  • Nucleophilic aromatic substitution on chloropyrazine rings requires careful temperature and solvent control to avoid polysubstitution.
  • Dimethyl sulfate is preferred over methyl iodide due to lower cost and better safety profile in scale-up production.
  • Formation of the dihydrochloride salt enhances compound stability and facilitates purification.
  • Suzuki-Miyaura cross-coupling reactions are employed in related pyrazine derivatives for aryl substitutions, indicating potential for structural diversification.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride has shown potential as a pharmaceutical agent. Its biological activity is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating cellular signaling pathways.
  • Cellular Pathways : The compound affects pathways related to cell growth, apoptosis, and immune response, potentially influencing cancer progression and treatment.

Antimicrobial Activity

Research indicates significant antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against various pathogens, as illustrated in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidis0.22 - 0.25 μg/mLNot specified

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows for the creation of derivatives with potentially enhanced properties.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed its potential against drug-resistant strains of bacteria. The research highlighted the compound's low MIC values against Staphylococcus species, indicating strong antibacterial activity.

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that the compound interacts with specific enzymes involved in bacterial cell wall synthesis. This interaction leads to cell lysis and death, providing insights into its mode of action as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazine vs. Thienopyrazine Derivatives
  • Thieno[2,3-b]pyrazin-3-amines (e.g., 6-chloro-2-methoxythieno[2,3-b]pyrazin-3-amine) feature a sulfur-containing thiophene ring fused to pyrazine. This modification increases aromaticity and alters electronic properties compared to the pyrazine core in the target compound. Such derivatives are often explored for antimalarial or kinase inhibitory activity due to their planar structure .
Bis-Piperidinyl Pyrazine Derivatives
  • The sulfonyl groups improve metabolic stability but reduce basicity compared to the dimethylamine group in the target compound. This structural difference may influence blood-brain barrier penetration .

Substituent Modifications

N-Methyl-6-(piperidin-4-yl)picolinamide Dihydrochloride
  • Molecular Formula : C₁₂H₁₉Cl₂N₃O
  • Molecular Weight: 292.21 g/mol This compound replaces the pyrazine ring with a picolinamide (pyridine-2-carboxamide) scaffold.
N-(Piperidin-4-yl)pyrazin-2-amine Dihydrochloride
  • CAS : 1448854-99-6
  • Molecular Formula : C₉H₁₅Cl₂N₅ (estimated)
    Lacking the N,N-dimethyl group, this analog has reduced steric hindrance and higher polarity, which may improve solubility but shorten half-life in vivo compared to the dimethylated target compound .

Extended Linker Analog

N-{4-[2-(Piperidin-4-yl)ethyl]pyridin-2-yl}pyrazin-2-amine Hydrochloride
  • Molecular Formula : C₁₆H₂₂ClN₅
  • Molecular Weight : 319.83 g/mol
    The addition of a pyridin-2-yl group connected via an ethyl linker increases molecular complexity and weight. Such modifications are common in kinase inhibitors to optimize binding pocket interactions .

Impurity Profiles in Pharmaceuticals

  • Imp. B(BP) (CAS: 62337-66-0): A triazolopyridinone derivative with a 4-phenylpiperazine side chain. Unlike the target compound, this impurity lacks a pyrazine core and is typically monitored in quality control for antipsychotic drugs .
  • Imp. C(BP) Dihydrochloride : Features a 4-chlorophenylpiperazine group, introducing halogen-mediated lipophilicity. Such impurities highlight the importance of regioselective synthesis to avoid off-target pharmacophores .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Potential Applications
N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride 1361116-10-0 C₁₁H₂₀Cl₂N₄ 279.21 Pyrazine, N,N-dimethyl, piperidin-4-yl Dihydrochloride Neurological agents, intermediates
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride 1361116-07-5 C₁₂H₁₉Cl₂N₃O 292.21 Picolinamide, piperidin-4-yl Dihydrochloride Enzyme inhibitors
3,5-Bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine Not provided C₁₆H₂₈N₆O₄S₂ 432.56 Bis-sulfonylated piperidinyl Free base Antimalarial candidates
N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride 1448854-99-6 C₉H₁₅Cl₂N₅ 264.17 Pyrazine, unsubstituted amine Dihydrochloride Solubility-enhanced intermediates
N-{4-[2-(Piperidin-4-yl)ethyl]pyridin-2-yl}pyrazin-2-amine hydrochloride 1361116-27-9 C₁₆H₂₂ClN₅ 319.83 Pyridine-ethyl linker Hydrochloride Kinase inhibitors

Research Findings and Implications

  • Synthetic Challenges : The target compound’s dimethylamine group requires precise reductive amination conditions to avoid over-alkylation, a common issue in piperidine-pyrazine syntheses .
  • Solubility vs. Bioavailability : Dihydrochloride salts (e.g., target compound vs. N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride) generally exhibit higher aqueous solubility than free bases, critical for oral drug formulations .
  • Structural-Activity Relationships (SAR) : Piperidin-4-yl groups enhance binding to aminergic receptors, while pyrazine cores contribute to π-π stacking in enzyme active sites. Substituent bulkiness (e.g., dimethyl vs. sulfonyl groups) modulates selectivity and toxicity .

Biological Activity

N,N-Dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H20Cl2N4
  • Molecular Weight : 279.21 g/mol
  • CAS Number : 1361116-10-0

This compound features a piperidine ring and a pyrazine ring, connected through a dimethylamine group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating cellular signaling pathways.
  • Cellular Pathways : The compound affects pathways related to cell growth, apoptosis, and immune response, potentially influencing cancer progression and treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidis0.22 - 0.25 μg/mLNot specified

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also been studied for its antitumor effects, particularly through the inhibition of Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation:

  • Inhibition of PI3-Kinase : It selectively inhibits Class I PI3K isoforms, particularly PI3K-a and -β, which are involved in cancer signaling pathways.
  • Cell Proliferation : By inhibiting these kinases, the compound may reduce uncontrolled cellular proliferation associated with malignant diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study evaluated various pyrazole derivatives for their antimicrobial properties, with this compound showing notable activity against drug-resistant strains .
  • Cancer Research : Another study focused on the compound's role in inhibiting specific cancer cell lines by targeting PI3K pathways, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling pyrazine derivatives with piperidine moieties under basic conditions (e.g., K₂CO₃/DMF at 80°C) is a common approach . Key intermediates should be characterized using:

  • ¹H/¹³C NMR to confirm regioselectivity and purity.
  • HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect byproducts .
    • Critical Step : Isolation of the dihydrochloride salt requires pH adjustment (pH ~3–4) and lyophilization to ensure crystallinity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures (e.g., >200°C for the free base; lower for salts due to hygroscopicity) .
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, analyzing samples via UV-Vis (λ = 260–280 nm) and LC-MS to identify hydrolysis or oxidation products .
    • Key Finding : Dihydrochloride salts are prone to deliquescence; store in desiccators with silica gel .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data for this compound?

  • Case Study : Conflicting reports on its affinity for σ-1 vs. serotonin receptors may arise from assay conditions.

  • Solution : Perform competitive binding assays (e.g., [³H]-DTG for σ-1, [³H]-LSD for 5-HT) under standardized buffer conditions (Tris-HCl, pH 7.4, 25°C) to minimize ionic strength variability .
  • Data Normalization : Use reference compounds (e.g., haloperidol for σ-1) to calibrate inter-lab variability .

Q. How can impurities in synthesized batches be identified and quantified?

  • Methodology :

  • HPLC-DAD/ELSD : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with 0.1% formic acid in H₂O/MeCN to separate impurities. Common impurities include unreacted pyrazine precursors or over-alkylated piperidine derivatives .
  • Quantitative NMR (qNMR) : Employ ¹H NMR with trimethoxybenzene as an internal standard for impurity quantification (detection limit: ~0.1%) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Approach :

  • ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (predicted ~2.1), solubility (-3.5 logS), and CYP450 inhibition profiles .
  • Docking Studies : Perform molecular docking (AutoDock Vina) against homology models of target receptors (e.g., σ-1) to rationalize binding discrepancies .

Experimental Design & Data Analysis

Q. How to optimize reaction yields while minimizing side products?

  • Design :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., Pd/C for reductive steps) in a factorial design.
  • Outcome : Optimal conditions: 80°C, DMF, 2.5 eq. K₂CO₃, yielding >85% with <5% byproducts .

Q. What analytical techniques differentiate polymorphs of the dihydrochloride salt?

  • Techniques :

  • PXRD : Compare diffraction patterns (e.g., 2θ = 10°–40°) to identify crystalline vs. amorphous forms .
  • DSC : Monitor endothermic peaks (melting) and exothermic events (decomposition) to assess thermal stability .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Handle in a fume hood to avoid inhalation of hydrochloride vapors during weighing .
    • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes; seek medical evaluation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 2
N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

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